
2-Fluoro-5-metil-3-(tributilestañil)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C18H32FNSn and a molecular weight of 400.16 g/mol . This compound is primarily used in organic synthesis, particularly in the Stille coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules .
Aplicaciones Científicas De Investigación
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine has several applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that organotin compounds like tributyltin are often used in stille cross-coupling reactions , which are powerful tools for forming carbon-carbon bonds in organic synthesis.
Mode of Action
The mode of action of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine is likely related to its role in Stille cross-coupling reactions . In these reactions, the organotin compound acts as a nucleophile, attacking an electrophilic carbon center in another molecule. This results in the formation of a new carbon-carbon bond.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine . Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of Stille cross-coupling reactions.
Métodos De Preparación
The synthesis of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine derivative. One common method includes the reaction of 2-fluoro-5-methylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions where the tributyltin group is replaced by a different substituent, typically an aryl or vinyl group, in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions: Palladium catalysts, bases like sodium hydride, and solvents such as tetrahydrofuran are commonly used in these reactions.
Comparación Con Compuestos Similares
2-Fluoro-5-methyl-3-(tributylstannyl)pyridine can be compared with other similar compounds such as:
- 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
- 6-Fluoro-2-(tributylstannyl)pyridine
These compounds share similar structures and reactivity but differ in the position of the fluorine and methyl groups on the pyridine ring, which can influence their reactivity and the types of products formed in coupling reactions. The uniqueness of 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine lies in its specific substitution pattern, which can lead to distinct reactivity and applications in organic synthesis.
Propiedades
IUPAC Name |
tributyl-(2-fluoro-5-methylpyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN.3C4H9.Sn/c1-5-2-3-6(7)8-4-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHSJTGMZLOEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC(=C1)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32FNSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586034 |
Source


|
| Record name | 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025745-87-2 |
Source


|
| Record name | 2-Fluoro-5-methyl-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
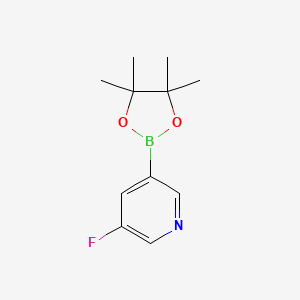
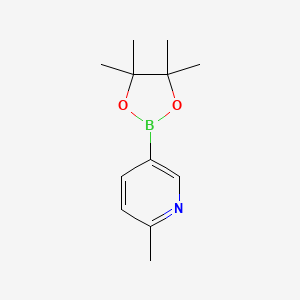
![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)
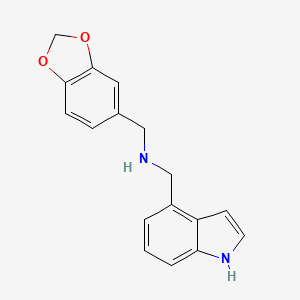
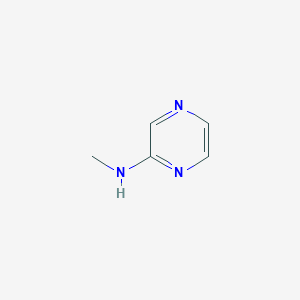
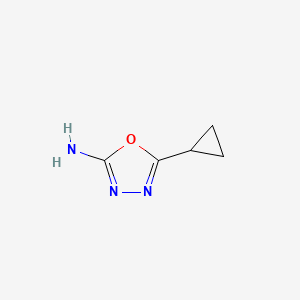
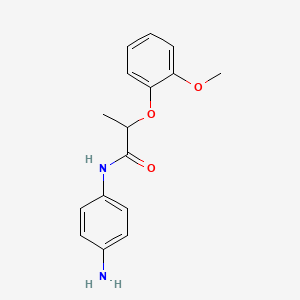
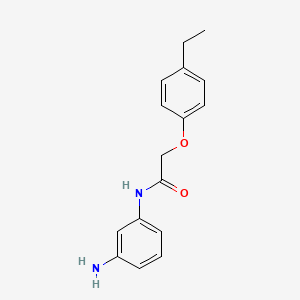
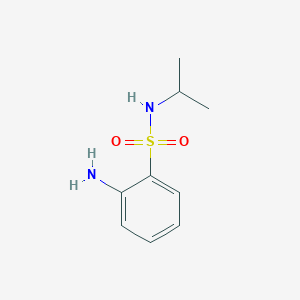
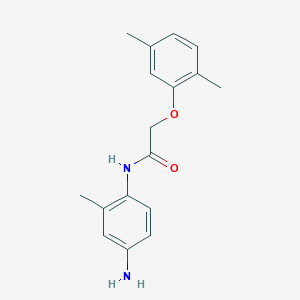
![2-[(4-Ethylphenyl)formamido]acetic acid](/img/structure/B1317811.png)


